molecular formula C15H11ClN2O5 B11691609 Methyl 4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate

Katalognummer: B11691609
Molekulargewicht: 334.71 g/mol
InChI-Schlüssel: GBSKLTHKEKAQCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-chloro-3-nitrobenzamido)benzoate is an organic compound with the molecular formula C15H11ClN2O5 It is a derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the benzene ring, as well as an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chloro-3-nitrobenzamido)benzoate typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the chloro group.

    Amidation: The nitro compound is then reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol in the presence of an acid catalyst to yield methyl 4-(4-chloro-3-nitrobenzamido)benzoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for nitration and amidation steps.

    Catalysts: such as sulfuric acid for nitration and hydrochloric acid for esterification.

    Purification: steps including recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-chloro-3-nitrobenzamido)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Hydrolysis conditions: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 4-(4-amino-3-nitrobenzamido)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-chloro-3-nitrobenzamido)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-chloro-3-nitrobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 4-(4-chloro-3-nitrobenzamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-chloro-3-nitrobenzoate: Lacks the amide linkage and has different reactivity and applications.

    4-chloro-3-nitrobenzoic acid: Lacks the ester group and has different solubility and reactivity.

    4-(4-chloro-3-nitrobenzamido)benzoic acid: Lacks the ester group and has different chemical properties.

Uniqueness

Methyl 4-(4-chloro-3-nitrobenzamido)benzoate is unique due to the presence of both the ester and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C15H11ClN2O5

Molekulargewicht

334.71 g/mol

IUPAC-Name

methyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)9-2-5-11(6-3-9)17-14(19)10-4-7-12(16)13(8-10)18(21)22/h2-8H,1H3,(H,17,19)

InChI-Schlüssel

GBSKLTHKEKAQCZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.